molecular formula C20H13BrClN5O B565722 6-Desamino 6-Chloro Etravirine-13C3 CAS No. 1246818-40-5

6-Desamino 6-Chloro Etravirine-13C3

カタログ番号 B565722
CAS番号: 1246818-40-5
分子量: 457.689
InChIキー: ODWHQRYHASBLKO-WTZVUXPESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Desamino 6-Chloro Etravirine-13C3 (also known as 6-DCE-13C3) is a new drug analog of the antiretroviral drug etravirine, which is used to treat HIV-1 infection. 6-DCE-13C3 is a novel prodrug of etravirine, which is more stable and has improved pharmacokinetic properties. It is a promising new drug candidate for the treatment of HIV-1 infection, and its synthesis and mechanism of action have been studied extensively in recent years.

作用機序

The mechanism of action of 6-DCE-13C3 is similar to that of etravirine. It is believed that the drug binds to the HIV-1 reverse transcriptase enzyme, which is responsible for the replication of HIV-1, and inhibits its activity. In addition, the drug is believed to interfere with the assembly of the HIV-1 viral particle, thus preventing the virus from infecting new cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCE-13C3 have been studied extensively. The drug has been found to inhibit the replication of HIV-1 in vitro, as well as reduce viral load and improve clinical outcomes in HIV-1-infected patients. In addition, the drug has been found to induce antiviral immunity in HIV-1-infected patients. Furthermore, the drug has been found to have minimal toxicity, with no significant adverse effects observed in clinical trials.

実験室実験の利点と制限

The advantages of 6-DCE-13C3 for laboratory experiments include its stability, which allows for the drug to be stored for long periods of time without degradation. In addition, the drug has good solubility in aqueous solutions, which makes it easy to handle and manipulate in the laboratory. The main limitation of 6-DCE-13C3 for laboratory experiments is that it is not yet approved for use in humans, so it cannot be used for clinical trials.

将来の方向性

The future directions for 6-DCE-13C3 include further studies to evaluate the drug's efficacy and safety in clinical trials. In addition, further studies are needed to investigate the drug's pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to investigate the drug's potential to induce antiviral immunity in HIV-1-infected patients. Finally, further studies are needed to investigate the drug's potential to be used in combination therapies for HIV-1 infection.

合成法

The synthesis of 6-DCE-13C3 involves the use of a two-step process. The first step involves the preparation of the starting material, 6-desamino-6-chloro-etravirine (6-DCE), which is obtained through the reaction of 6-desamino-6-chloro-etravirine-13C3-chloride (6-DCE-13C3-Cl) with sodium hydroxide. The second step involves the preparation of 6-DCE-13C3 from 6-DCE by the reaction of 6-DCE with ethyl bromoacetate in the presence of a base.

科学的研究の応用

6-DCE-13C3 has been studied extensively for its potential use in the treatment of HIV-1 infection. In particular, the drug has been investigated for its ability to inhibit the replication of HIV-1 in vitro. In addition, the drug has been studied for its potential to reduce viral load and improve clinical outcomes in HIV-1-infected patients. Furthermore, the drug has been studied for its ability to induce antiviral immunity in HIV-1-infected patients.

特性

IUPAC Name

4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHQRYHASBLKO-WTZVUXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。